6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[34]octane-8-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely undergoes biotransformation within the bacterial cells, generating reactive intermediates that are lethal to the bacteria . This process involves the reduction of the nitrofuran moiety, which then interacts with bacterial enzymes and disrupts essential cellular functions .
Comparison with Similar Compounds
Similar compounds to 6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid include other spirocyclic molecules and pyrimidine derivatives. These compounds often share similar chemical properties but differ in their specific functional groups and overall structure. For example:
2,6-diazaspiro[3.4]octane: A related spirocyclic compound with potential antitubercular activity.
4,6-diphenethoxypyrimidin-2-yl derivatives: Pyrimidine derivatives with anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of the spirocyclic core and the pyrimidinyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-6-12(16-10(2)15-9)17-7-11(13(18)19)14(8-17)4-3-5-14/h6,11H,3-5,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPQTYCTTQQJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C3(C2)CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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